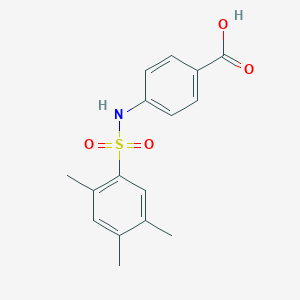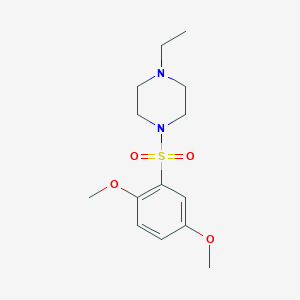![molecular formula C14H22N2O3S B273399 2-{4-[(3,4-Dimethylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B273399.png)
2-{4-[(3,4-Dimethylphenyl)sulfonyl]-1-piperazinyl}ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[(3,4-Dimethylphenyl)sulfonyl]-1-piperazinyl}ethanol, also known as DPPE, is a chemical compound that has been the subject of scientific research for its potential use in various applications. DPPE is a piperazine derivative that has been synthesized through a number of different methods and has been found to have unique biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-{4-[(3,4-Dimethylphenyl)sulfonyl]-1-piperazinyl}ethanol is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth and inflammation. 2-{4-[(3,4-Dimethylphenyl)sulfonyl]-1-piperazinyl}ethanol has been found to inhibit the activity of the protein kinase C (PKC) pathway, which is involved in cell growth and differentiation. Additionally, 2-{4-[(3,4-Dimethylphenyl)sulfonyl]-1-piperazinyl}ethanol has been found to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
2-{4-[(3,4-Dimethylphenyl)sulfonyl]-1-piperazinyl}ethanol has been found to have a number of unique biochemical and physiological effects. 2-{4-[(3,4-Dimethylphenyl)sulfonyl]-1-piperazinyl}ethanol has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-{4-[(3,4-Dimethylphenyl)sulfonyl]-1-piperazinyl}ethanol has been found to increase the expression of certain genes that are involved in cell cycle regulation and apoptosis. 2-{4-[(3,4-Dimethylphenyl)sulfonyl]-1-piperazinyl}ethanol has also been found to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
2-{4-[(3,4-Dimethylphenyl)sulfonyl]-1-piperazinyl}ethanol has a number of advantages for lab experiments, including its stability and solubility in water and organic solvents. However, 2-{4-[(3,4-Dimethylphenyl)sulfonyl]-1-piperazinyl}ethanol also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential therapeutic applications.
Future Directions
There are a number of future directions for research on 2-{4-[(3,4-Dimethylphenyl)sulfonyl]-1-piperazinyl}ethanol, including further studies on its mechanism of action and potential therapeutic applications. Additionally, future research could focus on the development of new derivatives of 2-{4-[(3,4-Dimethylphenyl)sulfonyl]-1-piperazinyl}ethanol that have improved efficacy and reduced toxicity. Finally, future research could also focus on the development of new methods for the synthesis of 2-{4-[(3,4-Dimethylphenyl)sulfonyl]-1-piperazinyl}ethanol and its derivatives.
Synthesis Methods
2-{4-[(3,4-Dimethylphenyl)sulfonyl]-1-piperazinyl}ethanol can be synthesized through a number of different methods, including the reaction of 3,4-dimethylbenzenesulfonyl chloride with piperazine in the presence of a base, such as sodium hydroxide. Other methods include the reaction of 3,4-dimethylbenzenesulfonyl chloride with 1,2-ethylenediamine in the presence of a base, or the reaction of 3,4-dimethylbenzenesulfonyl chloride with ethanolamine in the presence of a base.
Scientific Research Applications
2-{4-[(3,4-Dimethylphenyl)sulfonyl]-1-piperazinyl}ethanol has been the subject of scientific research for its potential use in various applications, including as a potential therapeutic agent for the treatment of cancer, inflammation, and other diseases. 2-{4-[(3,4-Dimethylphenyl)sulfonyl]-1-piperazinyl}ethanol has been found to have anti-tumor activity, and has been shown to inhibit the growth of various cancer cell lines in vitro. Additionally, 2-{4-[(3,4-Dimethylphenyl)sulfonyl]-1-piperazinyl}ethanol has been found to have anti-inflammatory activity, and has been shown to reduce the production of pro-inflammatory cytokines in vitro.
properties
Product Name |
2-{4-[(3,4-Dimethylphenyl)sulfonyl]-1-piperazinyl}ethanol |
|---|---|
Molecular Formula |
C14H22N2O3S |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
2-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]ethanol |
InChI |
InChI=1S/C14H22N2O3S/c1-12-3-4-14(11-13(12)2)20(18,19)16-7-5-15(6-8-16)9-10-17/h3-4,11,17H,5-10H2,1-2H3 |
InChI Key |
SMRTUDGGSLORJK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CCO)C |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CCO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-{[(3,4-Dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B273341.png)
![1-[(2,5-Dimethylphenyl)sulfonyl]azepane](/img/structure/B273346.png)








